![molecular formula C13H18N2S B2525512 5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine CAS No. 721418-85-5](/img/structure/B2525512.png)

5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

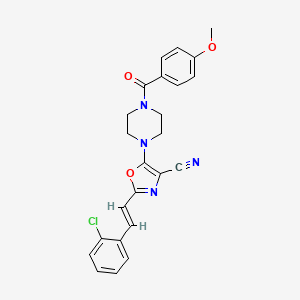

Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The compound "5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine" belongs to this class and is structurally related to various derivatives that have been synthesized and studied for their potential as therapeutic agents. Research has shown that thiazolidin-4-ones can be effective in inhibiting HIV-1 fusion , acting as dual inhibitors of signaling pathways , and possessing antidiabetic , as well as antimicrobial activities .

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives typically involves the condensation of an aldehyde with an amine followed by a cyclo-condensation with thioglycolic acid . For instance, the synthesis of 3-(4-(2-substituted thiazol-4-yl)phenyl)-2-(4-methyl-2-substituted thiazol-5-yl)thiazolidin-4-one derivatives was achieved by condensation of 2-substituted-4-methylthiazole-5-carbaldehyde with benzenamine derivatives, followed by cyclo-condensation with thioglycolic acid in toluene . Similarly, derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine were synthesized from the reaction of benzenamine with different substituted benzaldehydes, followed by a cyclocondensation reaction with 2-mercaptoacetic acid .

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was determined using X-ray powder diffraction and showed a triclinic space group with specific cell parameters . The molecular docking analyses of HIV-1 fusion inhibitors revealed that the active compounds fit snugly into the hydrophobic cavity of HIV-1 gp41, with important ionic interactions .

Chemical Reactions Analysis

Thiazolidin-4-one derivatives can participate in various chemical reactions due to their reactive centers. The synthesis process itself involves a series of chemical reactions, including condensation and cyclo-condensation, which are essential for constructing the thiazolidin-4-one core . The presence of substituents on the thiazolidin-4-one ring can influence the reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives are influenced by their molecular structure. The solid-state molecular structure and intermolecular interactions can be analyzed using techniques like Hirshfeld surface analysis and fingerprint plots . These properties are important for understanding the compound's stability, solubility, and potential interactions with biological molecules, which in turn affect their biological activity and therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- Antimicrobial Properties : Thiazolidinone derivatives, including those similar to the specified compound, have been synthesized and tested for their antimicrobial activities. These compounds exhibit significant activity against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Hussein & Azeez, 2013).

Anticancer and Antioxidant Activities

- Anticancer and Antioxidant Potential : Novel thiazolidinone derivatives have demonstrated high antioxidant and anticancer activities. These findings suggest their application in the development of anticancer therapies and as antioxidants (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).

Antifibrotic and Anticancer Action

- Antifibrotic and Anticancer Effects : Certain amino(imino)thiazolidinone derivatives were synthesized and evaluated for their antifibrotic and anticancer activities. The study identified compounds with significant antifibrotic activity, offering a basis for further testing in antifibrotic therapy (Kaminskyy et al., 2016).

Synthesis and Structural Analysis

- Synthetic Approaches and Structural Insights : Research on thiazolidinone derivatives includes studies on their synthesis, structure, and behavior in solutions, contributing to a deeper understanding of their chemical properties and potential applications in creating novel compounds with tailored biological activities (Kozlov et al., 2005).

Eigenschaften

IUPAC Name |

5-methyl-N-(4-propan-2-ylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-9(2)11-4-6-12(7-5-11)15-13-14-8-10(3)16-13/h4-7,9-10H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNRNHQPHMUBKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)NC2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)

![N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2525433.png)

![8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2525438.png)

![2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide](/img/structure/B2525441.png)

![methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine](/img/structure/B2525443.png)

![N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2525446.png)

![N-(3-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2525448.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2525451.png)